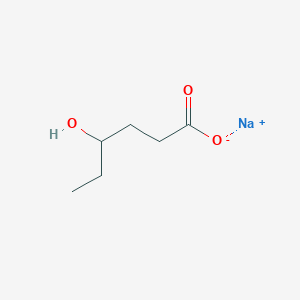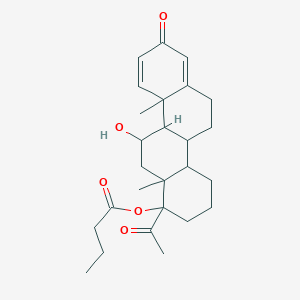
11beta-Hydroxy-D-homopregna-1,4-diene-3,20-dione 17a-butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11beta-Hydroxy-D-homopregna-1,4-diene-3,20-dione 17a-butyrate involves several steps, starting from a suitable steroid precursor. One common method includes the following steps:
Hydrolysis Reaction: Sodium sulfite and sodium hydroxide are added to water and stirred to dissolve. Methanol is then added, followed by the raw material for hydrolysis. The reaction is carried out for 3 hours, after which glacial acetic acid is added to adjust the pH to 6-8.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
11beta-Hydroxy-D-homopregna-1,4-diene-3,20-dione 17a-butyrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
11beta-Hydroxy-D-homopregna-1,4-diene-3,20-dione 17a-butyrate has a wide range of scientific research applications:
Chemistry: Used as a standard in corticosteroid research and for studying the reactivity of steroid compounds.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Used in the treatment of inflammatory conditions such as dermatitis and eczema.
Industry: Employed in the formulation of pharmaceutical products for its anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 11beta-Hydroxy-D-homopregna-1,4-diene-3,20-dione 17a-butyrate involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of anti-inflammatory genes. The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Betamethasone: 9α-Fluoro-11β,17α,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione
Dexamethasone: 9α-Fluoro-16β-methyl-11β,17α,21-trihydroxypregna-1,4-diene-3,20-dione
Uniqueness
11beta-Hydroxy-D-homopregna-1,4-diene-3,20-dione 17a-butyrate is unique due to its specific structural modifications, which enhance its anti-inflammatory properties and reduce potential side effects compared to other corticosteroids. Its butyrate ester group improves its stability and bioavailability, making it a valuable compound in pharmaceutical applications .
Properties
Molecular Formula |
C26H36O5 |
|---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
(1-acetyl-11-hydroxy-10a,12a-dimethyl-8-oxo-2,3,4,4a,4b,5,6,10b,11,12-decahydrochrysen-1-yl) butanoate |
InChI |
InChI=1S/C26H36O5/c1-5-7-22(30)31-26(16(2)27)12-6-8-20-19-10-9-17-14-18(28)11-13-24(17,3)23(19)21(29)15-25(20,26)4/h11,13-14,19-21,23,29H,5-10,12,15H2,1-4H3 |
InChI Key |
IYBYNRHXGXDDDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1(CCCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



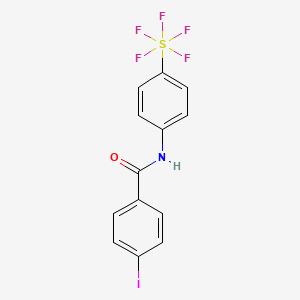
![(3beta,20alpha)-11,17alpha-Dimethoxy-18beta-[(3,5-dimethoxy-4-isopropylbenzoyl)oxy]yohimban-16beta-carboxylic acid methyl ester](/img/structure/B12297994.png)
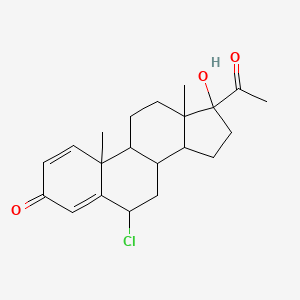

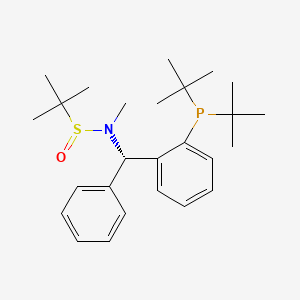

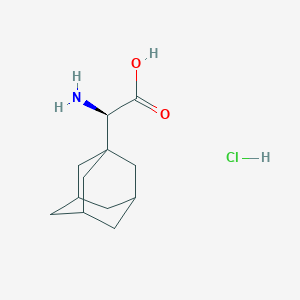
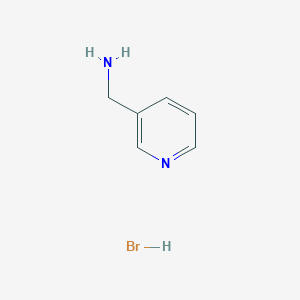
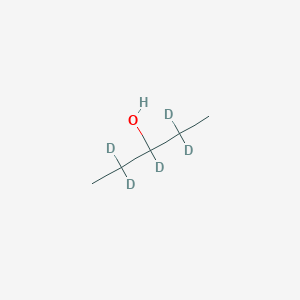
![5-[2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide](/img/structure/B12298049.png)

![methyl 2-(rel-(1R,5S,6s)-3-(2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)-3-azabicyclo[3.1.0]hexan-6-yl)acetate](/img/structure/B12298072.png)
